molecular formula C9H14ClN3O4S B3006029 N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1799375-03-3

N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B3006029
CAS No.: 1799375-03-3
M. Wt: 295.74
InChI Key: KUVVKLHKLHCCPI-FJXQXJEOSA-N
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Description

N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals. The presence of the nitro group and the chiral center at the 2-position of the propyl chain adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common route starts with the nitration of benzene sulfonamide to introduce the nitro group. This is followed by the protection of the amino group and subsequent chiral resolution to obtain the (2S)-1-aminopropan-2-yl derivative. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The nitro group may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide
  • N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide acetate
  • N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide phosphate

Uniqueness

N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S.ClH/c1-7(6-10)11-17(15,16)9-4-2-8(3-5-9)12(13)14;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVKLHKLHCCPI-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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